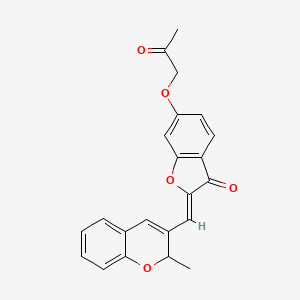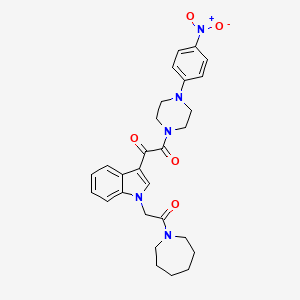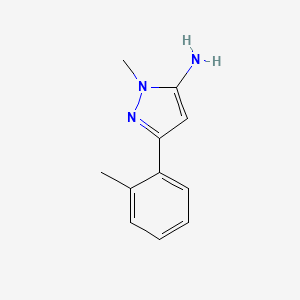
2-(2,4-dimethylthiazol-5-yl)-N-(2-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dimethylthiazol-5-yl)-N-(2-methoxyphenethyl)acetamide” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can be accessed by acylation of 2-aminothiolates, often available by the Herz reaction . For example, 2,4-dimethylthiazole is synthesized from thioacetamide and chloroacetone .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Anticancer Properties : Derivatives of thiazole-containing acetamides have been synthesized and evaluated for their anticancer activities. These compounds demonstrated reasonable activity against melanoma-type cell lines, suggesting potential therapeutic applications in oncology (Duran & Demirayak, 2012).
- pKa Determination : The acidity constants (pKa values) of newly synthesized thiazole-containing acetamide derivatives were determined, providing insight into their chemical properties and potential reactivity or stability under different conditions (Duran & Canbaz, 2013).
Chemical Properties and Applications
- Radiolabeling for Imaging : A novel series of acetamide derivatives has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET), indicating their utility in biomedical imaging and diagnostic procedures (Dollé et al., 2008).
- Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including acetamide compounds, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant inhibition of cyclooxygenase enzymes and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Structural Analysis and Characterization
- Crystal Structures : Studies on the crystal structures of acetamide compounds have elucidated their molecular conformations and interactions, contributing to a deeper understanding of their chemical behavior and potential for forming stable compounds under various conditions (Galushchinskiy et al., 2017).
Direcciones Futuras
Thiazole derivatives, including “2-(2,4-dimethylthiazol-5-yl)-N-(2-methoxyphenethyl)acetamide”, present a promising area for future research due to their diverse biological activities . Further studies could focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is the mitochondria in actively respiring cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.
Mode of Action
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide interacts with its target by being reduced by mitochondrial dehydrogenases . This reduction results in the formation of an insoluble purple formazan, which is then solubilized .
Biochemical Pathways
The biochemical pathway affected by 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves the reduction of the compound by mitochondrial dehydrogenases to form an insoluble purple formazan . This process is part of the cellular respiration pathway and the amount of formazan produced is directly proportional to the number of active cells .
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol and insoluble in water or ethanol . It is also known to be soluble in DMSO .
Result of Action
The result of the action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is the formation of an insoluble purple formazan in actively respiring cells . The amount of formazan produced is directly proportional to the number of active cells, allowing for the assessment of cell viability .
Action Environment
The action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can be influenced by environmental factors such as temperature and light. For instance, the compound should be stored at room temperature and protected from light
Propiedades
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-6-4-5-7-14(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGFLPZYXFBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


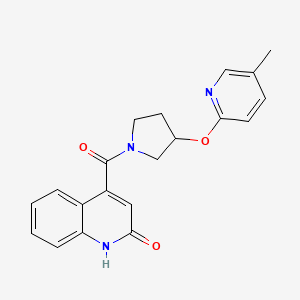


![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)
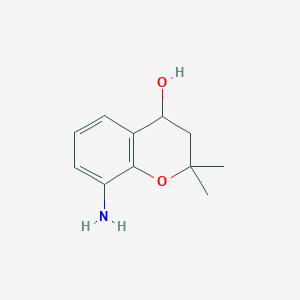
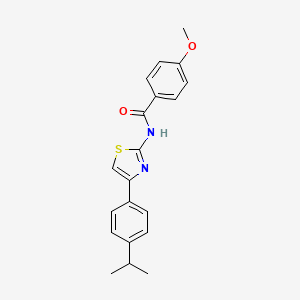
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)
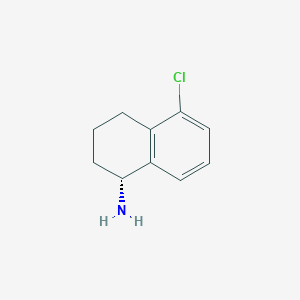
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2721897.png)
